molecular formula C15H18O4 B12522847 Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate CAS No. 671791-98-3

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B12522847
CAS No.: 671791-98-3
M. Wt: 262.30 g/mol
InChI Key: FEJUABOBZNRAAS-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is a benzoate ester derivative featuring two allyloxy (prop-2-en-1-yloxy) groups at the 3- and 5-positions of the aromatic ring, with an ethyl ester at the 1-position.

Properties

CAS No.

671791-98-3

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 3,5-bis(prop-2-enoxy)benzoate

InChI

InChI=1S/C15H18O4/c1-4-7-18-13-9-12(15(16)17-6-3)10-14(11-13)19-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3

InChI Key

FEJUABOBZNRAAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yloxy groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxy groups can facilitate interactions with hydrophobic regions of proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Applications
This compound Allyloxy (3,5), Ethyl ester (1) Allyl ethers, Ester Potential for polymerization, crosslinking via allyl groups
Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate (MBTB) Triazole-methyl (3,5), Methyl ester (1) Triazole, Ester Ligand for metal catalysis (e.g., VO(acac)₂)
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate (I-6502) Isoxazolylamino-pentyloxy (4) Ether, Ester, Isoxazole Bioactive potential (e.g., enzyme inhibition)
Ethyl 4-(dimethylamino)benzoate Dimethylamino (4), Ethyl ester (1) Tertiary amine, Ester Co-initiator in resin cements (high reactivity)
3,5-Bis(trifluoromethyl)benzoate esters Trifluoromethyl (3,5), Variable ester CF₃ groups, Ester High thermal/chemical stability; agrochemical/pharmaceutical intermediates

Physical and Chemical Properties

Property This compound 3,5-Bis(trifluoromethyl)benzoate Esters Ethyl 4-(dimethylamino)benzoate
Solubility High in organic solvents (e.g., CH₂Cl₂) Moderate in polar aprotic solvents High in polar solvents (e.g., acetone)
Reactivity Allyl ether crosslinking, radical reactions Inert due to CF₃ groups Photoinitiation, amine-mediated reactions
Thermal Stability Moderate (decomposition >200°C) High (>300°C) Moderate (decomposition ~150°C)

Research Findings and Trends

  • Reactivity of Allyloxy Groups : Unlike trifluoromethyl or triazole substituents, allyloxy groups in this compound enable post-synthetic modifications (e.g., thiol-ene reactions) .
  • Comparative Stability : 3,5-Bis(trifluoromethyl)benzoate esters exhibit superior chemical inertness, making them suitable for harsh reaction conditions, whereas allyloxy derivatives are more versatile in dynamic covalent chemistry .

Biological Activity

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects based on available literature.

Chemical Structure and Properties

This compound is characterized by two prop-2-en-1-yloxy groups attached to a benzoate framework. The presence of these functional groups enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula : C₁₅H₁₈O₄
Molecular Weight : 278.30 g/mol

Synthesis

The synthesis of this compound typically involves the esterification of 3,5-dihydroxybenzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired compound, which can be purified through recrystallization or chromatography.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties . The hydroxyl groups in the compound can engage in hydrogen bonding with reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems.

Enzyme Interaction

The compound's structure allows it to interact with various enzymes, possibly modulating their activity. Interaction studies have indicated that this compound can form hydrogen bonds with target proteins, which may influence enzymatic functions .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound. For instance:

Compound Biological Activity Reference
Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoateExhibits antioxidant properties and enzyme interaction
Fluconazole AnalogsDemonstrated significant antifungal activity in vivo
Citronellyl-based ProbesIdentified interactions in glycosylation pathways

These findings indicate that compounds with similar structures may share biological properties, paving the way for further research into this compound.

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